

TEGDN as a Nitroglycerin Replacement in Propellants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triethylene glycol dinitrate*

Cat. No.: B090936

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract: **Triethylene glycol dinitrate** (TEGDN) is an energetic plasticizer increasingly considered a viable replacement for nitroglycerin (NG) in propellant formulations. This technical guide provides a comprehensive overview of TEGDN, focusing on its synthesis, properties, and performance characteristics in comparison to nitroglycerin. Key data are presented in tabular format for ease of comparison. Detailed experimental protocols for synthesis and critical performance tests are provided, alongside graphical representations of workflows and physiological interactions to offer a multi-faceted understanding for researchers in both material science and toxicology.

Introduction

Nitroglycerin has been a cornerstone energetic plasticizer in double-base propellants for over a century due to its high energy output. However, its extreme sensitivity to shock, friction, and temperature poses significant safety challenges during manufacturing, handling, and storage. [1] This has driven research into less sensitive alternatives that do not unduly compromise performance. **Triethylene glycol dinitrate** (TEGDN) has emerged as a promising candidate, offering a superior safety profile while maintaining its function as an effective energetic plasticizer.[1][2]

This guide details the chemical, physical, and energetic properties of TEGDN in direct comparison to nitroglycerin, outlines experimental procedures for its synthesis and evaluation, and discusses its compatibility and performance within propellant matrices.

Comparative Data: TEGDN vs. Nitroglycerin

The fundamental properties of TEGDN and nitroglycerin are summarized below, highlighting the key differences that influence their application in propellant systems.

Table 1: Chemical and Physical Properties

Property	TEGDN (Triethylene Glycol Dinitrate)	Nitroglycerin (Glycerol Trinitrate)
Chemical Formula	<chem>C6H12N2O8</chem>	<chem>C3H5N3O9</chem>
Molecular Weight	240.17 g/mol [3]	227.09 g/mol
Nitrogen Content	11.67 %[1]	18.50 %[1]
Oxygen Balance	-66.7 %[1]	+3.5 %[1]
Appearance	Pale yellow, oily liquid[1][2]	Yellow oily liquid[1]
Density / Specific Gravity	1.335 g/cm³[1]	1.591 g/cm³[1]
Solidification Point	-19 °C[1][3]	+13.2 °C (stable form)[1]
Decomposition Temperature	228 °C[1]	50 - 60 °C[1]
Flash Point	146.9 °C[1]	12 °C[1]
Viscosity (at 20°C)	13.2 cP[1]	37.8 cP[1]
Vapor Pressure (at 20°C)	0.001 mmHg[1]	0.00025 mmHg[1]

Table 2: Explosive and Performance Properties

Property	TEGDN	Nitroglycerin
Heat of Explosion	725 kcal/kg [1]	1616 kcal/kg [1]
Detonation Velocity	~2,000 m/s (heavily confined) [1]	7,600 m/s [1]
Detonation Gas Volume	1,202 L/kg [1]	782 L/kg [1]
Lead Block Test	320 cm ³ /10g [1]	520 cm ³ /10g [1]
Impact Sensitivity (BAM)	>100 cm (Insensitive) [1]	15 cm [1]
Friction Sensitivity (Pendulum)	Unaffected [1]	Sensitive
Card Gap Test	0.48 cm [1]	2.31 cm [1]
Theoretical Specific Impulse (I _{sp})	Lower than NG	Higher than TEGDN

Note: Specific impulse is highly formulation-dependent. The table indicates a general trend; specific formulations are required for precise comparison.

Experimental Protocols

This section provides detailed methodologies for the synthesis of TEGDN and for key experiments used to characterize its performance and safety.

Synthesis of Triethylene Glycol Dinitrate (TEGDN)

The synthesis of TEGDN is achieved through the controlled nitration of triethylene glycol (TEG) using a mixed acid solution (nitric acid and sulfuric acid).[\[3\]](#)

Materials:

- Triethylene glycol (TEG)
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (98%)

- Dichloromethane (DCM)
- Sodium Bicarbonate (5% aqueous solution)
- Distilled Water
- Ice/Salt Bath
- Jacketed Reaction Vessel with Overhead Stirrer
- Separatory Funnel

Protocol:

- Prepare Nitrating Mixture: In the jacketed reaction vessel, cool 1000 mL of dichloromethane to 0°C. Cautiously and slowly add 150 g of 98% sulfuric acid, followed by 257 g of 98% nitric acid, while maintaining vigorous stirring and keeping the temperature at 0°C.[\[4\]](#)
- Prepare Glycol Solution: In a separate beaker, dissolve 150 g of triethylene glycol in 300 mL of dichloromethane.[\[4\]](#)
- Nitration Reaction: Slowly add the glycol/DCM solution to the stirring mixed acid solution. The rate of addition must be carefully controlled to maintain the reaction temperature between 0°C and 2°C.[\[4\]](#)
- Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 15 minutes at 0-2°C.[\[4\]](#)
- Quenching & Separation: Stop the stirrer and allow the layers to separate. The upper layer contains the TEGDN dissolved in DCM. Decant this product layer into a separatory funnel. The lower layer is the spent acid.
- Purification (Washing):
 - Wash the product layer with an equal volume of cold distilled water. Carefully vent the separatory funnel. Separate and discard the aqueous layer.

- Wash the product layer with a 5% sodium bicarbonate solution to neutralize any remaining acid. Repeat until the aqueous layer is no longer acidic (test with pH paper).
- Perform a final wash with cold distilled water to remove any residual salts.
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent. The dichloromethane can be removed under reduced pressure using a rotary evaporator to yield the final product, a pale yellow oily liquid.

Impact Sensitivity Testing (BAM Fallhammer)

This test determines the sensitivity of an energetic material to impact.[\[5\]](#)[\[6\]](#)

Apparatus:

- BAM Fallhammer apparatus, consisting of a drop weight, anvil, and sample holder assembly.
[\[6\]](#)
- Steel cylinders and guide rings.[\[7\]](#)

Protocol:

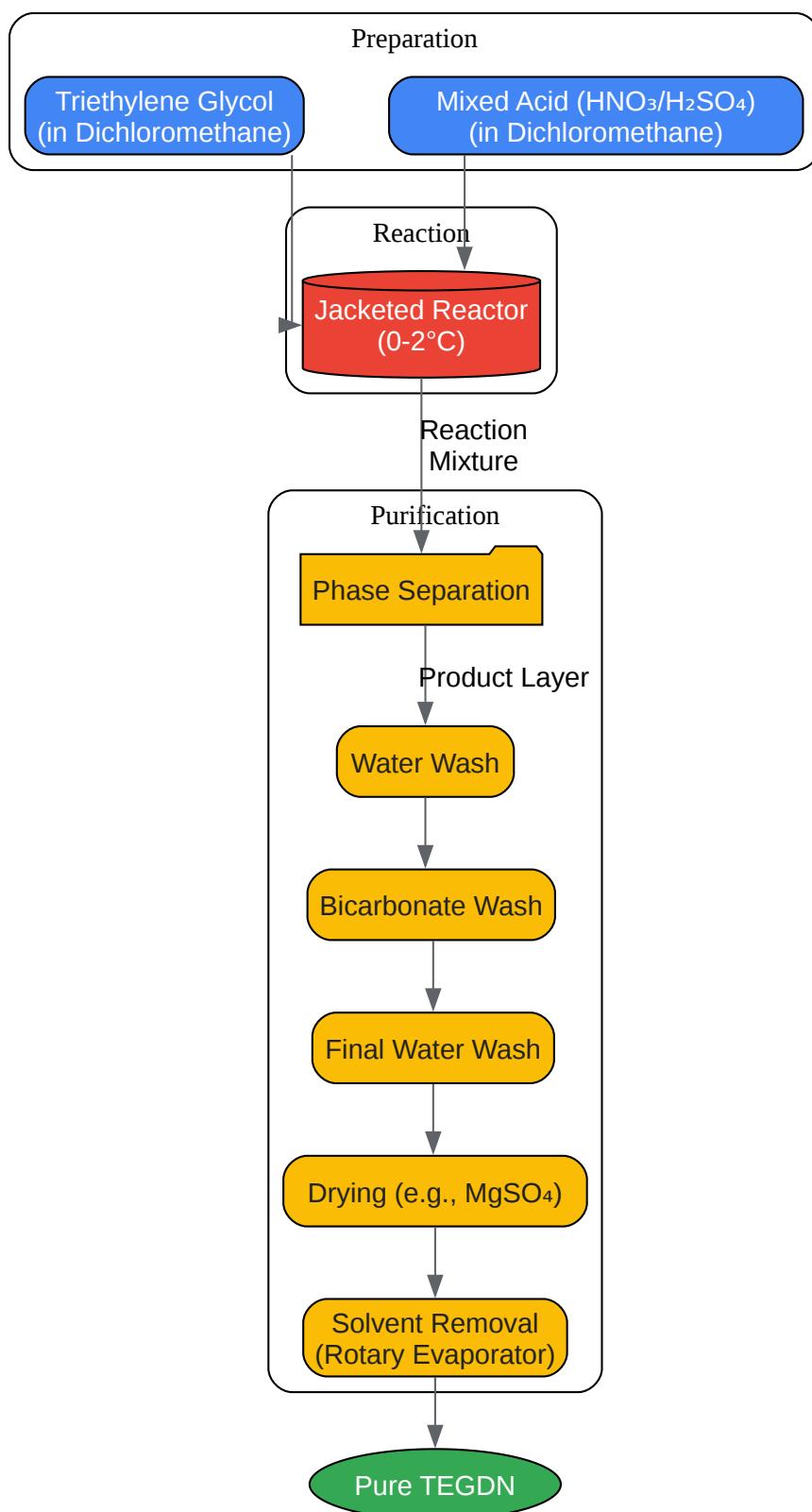
- Sample Preparation: A 40 mm³ sample of the liquid (TEGDN or NG) is placed in the sample holder assembly between two steel cylinders.[\[7\]](#)
- Test Execution: A standard drop weight (e.g., 1 kg, 5 kg, or 10 kg) is released from a specified height, impacting the sample.[\[6\]](#)[\[8\]](#)
- Observation: The test result is recorded as either a "reaction" (evidenced by flame, flash, smoke, or audible report) or "no reaction".[\[9\]](#)
- Determination of Limiting Impact Energy: The "up-and-down" method is typically used. The height is increased after a "no reaction" and decreased after a "reaction". This process is repeated approximately 25-50 times to statistically determine the height at which there is a 50% probability of initiation (H₅₀).
- Calculation: The impact energy is calculated in Joules (J) by multiplying the drop weight (kg) by the acceleration due to gravity (9.81 m/s²) and the drop height (m).

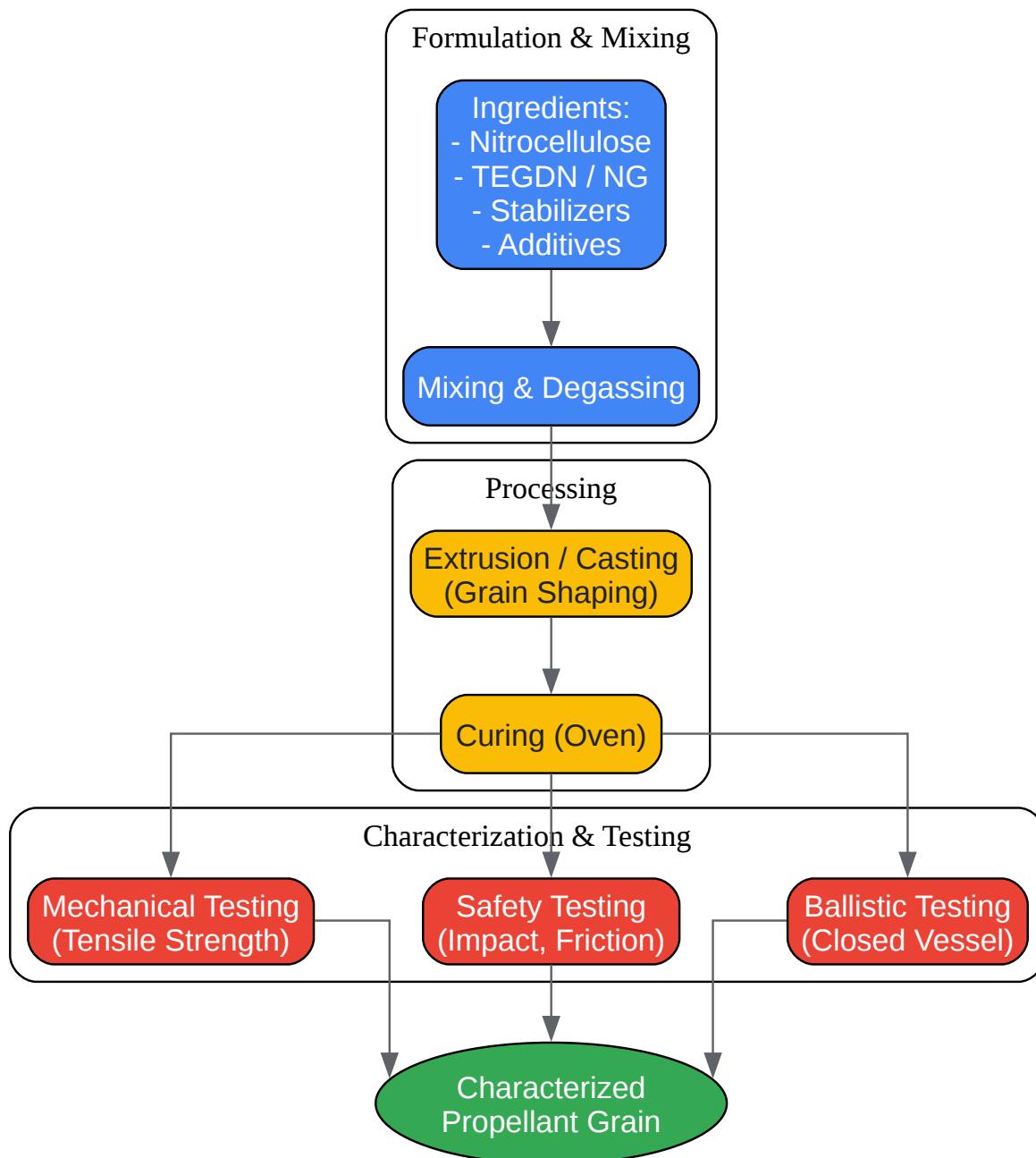
Closed Vessel Testing for Ballistic Properties

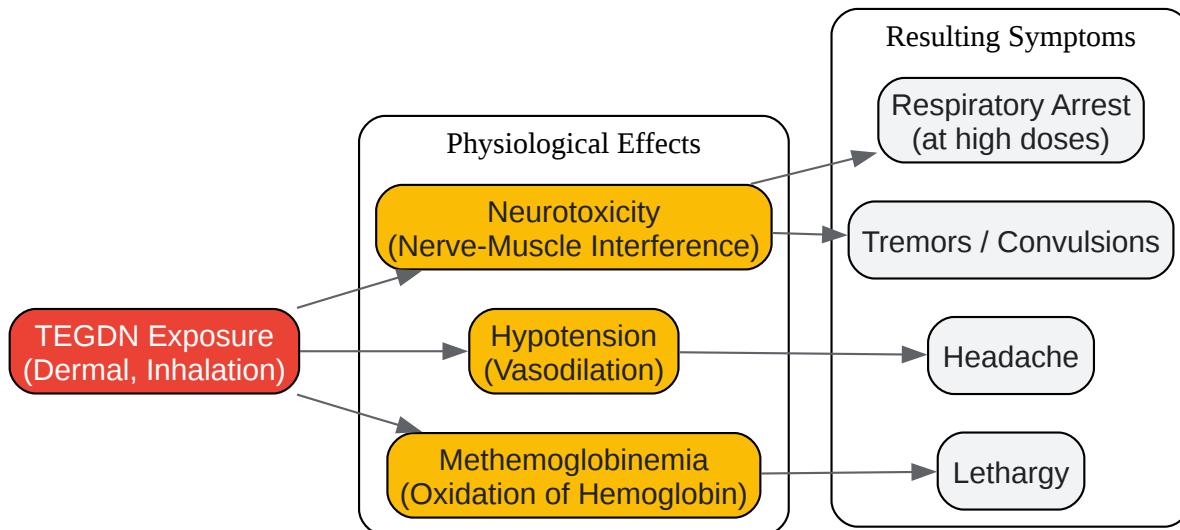
This test is used to determine the burning rate, vivacity (quickness), and force constant of a propellant.[10][11]

Apparatus:

- High-strength steel closed vessel of a known, constant volume.[10]
- Piezoelectric pressure transducer.
- Ignition system (e.g., nichrome wire and igniter charge like gunpowder).[10]
- Data acquisition system to record the pressure-time trace.[10]


Protocol:


- Sample Preparation: A precisely weighed quantity of the propellant (formulated with TEGDN or NG) is placed inside the closed vessel.
- Ignition: The propellant is ignited using a standardized igniter charge (e.g., 1.2 g of gunpowder) initiated by passing an electric current through a nichrome wire.[10]
- Data Recording: The pressure inside the vessel is recorded as a function of time. The test is typically very fast, lasting only 5-25 milliseconds.[10]
- Data Analysis: The pressure-time (P-t) curve is the primary output. From this data, other ballistic parameters are calculated:
 - Maximum Pressure (P_{max}): The peak pressure reached during combustion.
 - Rate of Pressure Rise (dP/dt): Calculated from the P-t curve.
 - Burning Rate: Determined using established interior ballistics models that relate the rate of pressure rise to the propellant's geometry and burning surface area.
 - Vivacity (or Quickness): A measure of how quickly the propellant releases its energy, often plotted as $(1/P_{max}) * (dP/dt)$ versus pressure.[12]


Workflows and Pathways

Visualizing the processes involved in utilizing TEGDN provides a clearer understanding of its lifecycle from synthesis to application and its potential biological interactions.

TEGDN Synthesis and Purification Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. imemg.org [imemg.org]
- 2. Triethylene glycol dinitrate - Wikipedia [en.wikipedia.org]
- 3. Triethylene Glycol Dinitrate (TEGDN) - 111-22-8 [benchchem.com]
- 4. Synthesis of TEGDN [a.osmarks.net]
- 5. fauske.com [fauske.com]
- 6. BAM Fall Hammer Impact Sensitivity Tester (BFH 10) - IDEA SCIENCE Group [ideascience-group.com]
- 7. d-nb.info [d-nb.info]
- 8. mueller-instruments.de [mueller-instruments.de]

- 9. m.youtube.com [m.youtube.com]
- 10. drdo.gov.in [drdo.gov.in]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [TEGDN as a Nitroglycerin Replacement in Propellants: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b090936#tegdn-as-a-nitroglycerin-replacement-in-propellants]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com